molecular formula C15H14S3 B1594963 Carbonotrithioic acid, bis(phenylmethyl) ester CAS No. 26504-29-0

Carbonotrithioic acid, bis(phenylmethyl) ester

Cat. No.: B1594963
CAS No.: 26504-29-0
M. Wt: 290.5 g/mol
InChI Key: LAKYXBYUROTWBI-UHFFFAOYSA-N
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Description

Carbonotrithioic acid, bis(phenylmethyl) ester is a useful research compound. Its molecular formula is C15H14S3 and its molecular weight is 290.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33081. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(benzylsulfanyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S3/c16-15(17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKYXBYUROTWBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC(=S)SCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885355
Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26504-29-0
Record name Dibenzyltrithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26504-29-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026504290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 26504-29-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33081
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name Carbonotrithioic acid, bis(phenylmethyl) ester
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Record name 26504-29-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes S,S-Dibenzyl trithiocarbonate so useful in RAFT polymerization?

A1: DBTTC acts as a chain transfer agent (CTA) in RAFT polymerization. [, , ] This means it can reversibly react with growing polymer chains, effectively controlling their growth and ultimately leading to polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity). [, , ]

Q2: Can you provide an example of how S,S-Dibenzyl trithiocarbonate has been used to create specific polymer architectures?

A2: Absolutely. Researchers have successfully used DBTTC to synthesize ABA triblock copolymers of styrene (forming the hard A blocks) and 2-ethylhexyl acrylate (forming the soft B block). [] They employed a miniemulsion polymerization technique where the DBTTC first mediated the formation of the polystyrene block, followed by the addition of the acrylate monomer to build the triblock structure. []

Q3: Are there any advantages to using an asymmetric RAFT agent instead of a symmetric one like DBTTC?

A3: Yes, there can be advantages in specific situations. When using silica-filled compounds, symmetric RAFT agents like DBTTC can lead to polymer chain shortening during the silane coupling reaction. [] This negatively impacts the material's properties. To overcome this, researchers have explored asymmetric RAFT agents like benzyl (4-methoxyphenyl) trithiocarbonate (BMPTC). [] These agents promote unilateral polymer growth, preventing chain cleavage and leading to improved material properties in silica-filled compounds. []

Q4: Are there any studies demonstrating the impact of S,S-Dibenzyl trithiocarbonate on the final polymer properties?

A4: Yes, several studies highlight this. For instance, researchers investigating glucose-based block copolymers found that the use of DBTTC as a CTA led to well-defined triblock structures with controlled molecular weights. [] These triblock copolymers exhibited desirable thermal and mechanical properties, including high decomposition temperatures and promising elastomeric behavior, making them attractive for various applications. []

Q5: How does the structure of S,S-Dibenzyl trithiocarbonate relate to its function as a RAFT agent?

A5: The structure of DBTTC features a central trithiocarbonate group flanked by two benzyl groups. This specific arrangement is crucial for its function. The trithiocarbonate group is responsible for the reversible chain transfer reactions, while the benzyl groups influence the reactivity and solubility of the RAFT agent, ultimately impacting the polymerization process and the characteristics of the resulting polymers. []

Q6: Can the selenium analogues of S,S-Dibenzyl trithiocarbonate also be used for controlled radical polymerization?

A6: Research indicates that selenium-substituted carbonates like S,Se-dibenzyl dithioselenocarbonate (DTSC), S,Se-dibenzyl thiodiselenocarbonate (TDSC), and Se,Se-dibenzyl triselenocarbonate (TSC) can indeed control the polymerization of monomers like styrene and methyl acrylate. [] They function similarly to DBTTC, offering control over molecular weight and allowing for chain extension. [] Interestingly, these selenium-containing polymers can be treated to generate “clickable” vinyl-terminated chain ends, opening possibilities for further functionalization. []

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